(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(21)11-24-17-9-8-16-19(22)18(25-20(16)13(17)2)10-14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPDMROYZFAUOU-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the inhibition of interleukin-6 (IL-6) secretion, which plays a crucial role in tumor proliferation and survival .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 58 | ROS generation |
| Compound B | HeLa (Cervical Cancer) | 45 | Apoptosis induction |
| Compound C | A549 (Lung Cancer) | 30 | IL-6 inhibition |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest that this compound could be effective in managing chronic inflammatory conditions .
Case Study: Anti-inflammatory Effects
In an experimental model, treatment with the compound resulted in a 93% reduction in TNF levels and nearly complete suppression of NF-κB activity in macrophage cells . This underscores its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
Benzofuran derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes within the bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Salmonella typhi | 25 |
| Bacillus subtilis | 30 |
| Escherichia coli | 50 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cytokine Modulation: The compound modulates cytokine production, reducing inflammation markers.
- Apoptosis Induction: It promotes apoptosis through ROS generation and mitochondrial pathway activation.
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial efficacy.
Scientific Research Applications
Synthesis Methodology
| Step | Description |
|---|---|
| 1 | Reactants are mixed in a suitable solvent (e.g., methanol). |
| 2 | A catalyst (e.g., clay or base) is added to facilitate the reaction. |
| 3 | The mixture is subjected to microwave irradiation to promote the reaction. |
| 4 | The product is purified through techniques such as chromatography. |
Antimicrobial Properties
Research has shown that benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of synthesized benzofuran derivatives, revealing that certain modifications in the structure enhanced their activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural features and antimicrobial potency.
Enzyme Inhibition
Benzofuran derivatives have also been explored as inhibitors of alkaline phosphatase, an important enzyme in various biological processes. In vitro assays demonstrated that this compound could effectively inhibit this enzyme, suggesting potential applications in treating diseases where alkaline phosphatase plays a role .
Table: Enzyme Inhibition Data
Applications in Medicinal Chemistry
The structural diversity of benzofuran derivatives makes them promising candidates in drug discovery and development. Their ability to interact with various biological targets positions them as potential therapeutic agents against cancer, inflammation, and infectious diseases.
Cancer Research
Recent studies have indicated that compounds related to this compound exhibit cytotoxic effects on cancer cell lines, suggesting their utility as anticancer agents. The mechanism often involves the induction of apoptosis in malignant cells .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties associated with benzofuran derivatives, making them candidates for treating conditions characterized by chronic inflammation.
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
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The Knoevenagel condensation is critical for introducing the 4-methoxybenzylidene group, forming the Z-configuration via stereoselective dehydration.
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The 2-oxopropoxy side chain is typically added through nucleophilic substitution or Mitsunobu reactions, using hydroxybenzofuran intermediates.
Hydrolysis of the 2-Oxopropoxy Group
The 2-oxopropoxy moiety (-O-CH₂-CO-CH₃) is susceptible to hydrolysis under acidic or basic conditions:
Key Findings:
-
Acidic hydrolysis (e.g., HCl/H₂O) yields a carboxylic acid derivative, enhancing water solubility.
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Basic conditions (e.g., NaOH) may lead to saponification, though steric hindrance from the benzofuran core slows reaction kinetics.
Nucleophilic Additions to the Carbonyl Group
The ketone group in the 2-oxopropoxy side chain participates in nucleophilic additions:
Table 2: Nucleophilic Addition Reactions
-
Grignard reactions proceed regioselectively at the ketone, forming tertiary alcohols without affecting the benzofuran ring.
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Reduction with NaBH₄ selectively targets the 2-oxopropoxy ketone, preserving the benzylidene double bond .
Electrophilic Aromatic Substitution (EAS)
The benzofuran core’s electron-rich aromatic system undergoes EAS, primarily at the 5-position due to directing effects from the methoxy and methyl groups:
Table 3: EAS Reactions
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Nitration occurs para to the methoxy group, while methyl substituents direct electrophiles meta .
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Steric hindrance from the benzylidene group limits reactivity at the 4- and 7-positions.
Oxidation:
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The benzylidene double bond (C=C) is resistant to mild oxidants (e.g., KMnO₄) but undergoes epoxidation with peracids (e.g., mCPBA).
-
The 2-oxopropoxy ketone can be further oxidized to a dicarboxylic acid using strong oxidants like K₂Cr₂O₇/H₂SO₄.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond to a single bond, yielding a dihydrobenzofuran derivative .
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Selective reduction of the ketone (e.g., NaBH₄) preserves the aromatic system .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling functionalization of the benzofuran core:
Table 4: Cross-Coupling Reactions
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Suzuki coupling introduces aryl groups at the 5-position, expanding π-conjugation for optoelectronic applications .
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Sonogashira reactions modify the benzofuran core with alkynes, enhancing bioactivity in medicinal chemistry .
Degradation Pathways
Under harsh conditions, the compound degrades via:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is synthesized via heteroannulation or Claisen-Schmidt condensation. For example, benzofuran cores are often functionalized through a multi-step process:
Core formation : A benzofuran scaffold is generated via cyclization of substituted phenols or ketones under acidic or basic conditions .
Benzylidene introduction : A 4-methoxybenzaldehyde derivative is condensed with the benzofuran-3(2H)-one core using catalytic acetic acid or NaOH to form the (Z)-configured benzylidene group .
Side-chain modification : The 2-oxopropoxy group is introduced via nucleophilic substitution or Mitsunobu reaction .
- Key variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice (e.g., piperidine for Knoevenagel condensation) critically affect stereoselectivity and yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the (Z)-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Chiral HPLC separates enantiomers if racemization occurs during synthesis .
- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological activities reported for benzofuran derivatives structurally similar to this compound?
- Methodological Answer :
- Antimicrobial : Derivatives with electron-withdrawing groups (e.g., halogens) show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer : The benzylidene moiety intercalates DNA or inhibits topoisomerases, with IC₅₀ values <10 µM in HeLa and A549 cells .
- Antioxidant : Scavenging of ROS (e.g., DPPH assay) correlates with methoxy and hydroxyl substituents .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies to predict stereochemical outcomes during benzylidene formation .
- Molecular docking : Screens against target proteins (e.g., EGFR, COX-2) to prioritize derivatives for synthesis. AutoDock Vina or Schrödinger Suite are commonly used .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Q. What strategies address stability issues, such as photodegradation or hydrolysis, in this compound?
- Methodological Answer :
- Photostability : Store in amber glass under inert gas (N₂/Ar). Add UV absorbers (e.g., TiO₂) to formulations .
- Hydrolysis resistance : Replace the 2-oxopropoxy group with more stable ethers (e.g., cyclopropoxy) or employ prodrug strategies .
- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH) .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Methodological Answer :
- Spectral discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with synthesized analogs .
- Bioactivity variability : Standardize assay protocols (e.g., MTT for cytotoxicity) and control for cell line heterogeneity (e.g., A549 vs. H1975) .
- Batch-to-batch variability : Implement QC metrics (e.g., ≥95% purity via HPLC) and replicate experiments across labs .
Q. What advanced synthetic techniques improve yield and scalability?
- Methodological Answer :
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) for benzylidene condensation .
- Enantioselective catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve >90% ee in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
